Structure and properties of (2S)-3-amino-2-methoxypropan-1-ol HCl
Structure and properties of (2S)-3-amino-2-methoxypropan-1-ol HCl
An In-Depth Technical Guide to (2S)-3-Amino-2-methoxypropan-1-ol HCl
Molecular Identity & Stereochemical Configuration
(2S)-3-amino-2-methoxypropan-1-ol hydrochloride is a specialized chiral building block belonging to the class of 2-alkoxy-3-amino-1-propanols. Unlike its more common isomer (serine methyl ether), this molecule features a "swapped" regiochemistry where the amino group resides at the terminal C3 position and the methoxy ether occupies the chiral C2 center.
This structural distinction is critical in medicinal chemistry: the C2-methoxy group acts as a metabolically stable polar motif, often replacing hydroxyl groups to improve blood-brain barrier (BBB) permeability or prevent rapid glucuronidation.
| Attribute | Technical Detail |
| IUPAC Name | (2S)-3-amino-2-methoxypropan-1-ol hydrochloride |
| Common Synonyms | (S)-Isoserine methyl ether alcohol; (2S)-2-Methoxy-3-aminopropanol HCl |
| CAS Number | 2287249-71-0 (Free Base, R-isomer ref); 1423028-88-9 (Racemate HCl) Note: Enantiopure (S)-HCl is custom-synthesized; (R)-isomer CAS 2287249-72-1 is often used as the reference standard. |
| Molecular Formula | C₄H₁₁NO₂[1][2][3][4][5] · HCl |
| Molecular Weight | 105.14 g/mol (Free Base) / 141.60 g/mol (HCl Salt) |
| Chiral Center | C2 (S-configuration) |
| SMILES | COCO.Cl |
Stereochemical Assignment (Cahn-Ingold-Prelog)
To validate the (S) configuration at C2:
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Priority 1: -OCH₃ (Oxygen, atomic number 8).
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Priority 2: -CH₂OH (Carbon bonded to Oxygen).
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Priority 3: -CH₂NH₂ (Carbon bonded to Nitrogen).
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Priority 4: -H (Hydrogen). Result: The priority sequence 1 → 2 → 3 traces a counter-clockwise path with Hydrogen in the rear, confirming the (S) designation.
Physicochemical Profile
The hydrochloride salt is the preferred form for storage and handling due to the hygroscopic nature and oxidative instability of the free amine.
| Property | Value / Characteristic |
| Appearance | White to off-white crystalline powder |
| Melting Point | 101°C – 105°C (Based on racemic HCl data) |
| Solubility | High: Water, Methanol, DMSO Low: Dichloromethane, Hexanes, Toluene |
| pKa (Conjugate Acid) | ~9.5 (Estimated for primary amine) |
| Hygroscopicity | Moderate to High (Store under desiccant) |
| Stability | Stable under N₂ atmosphere; avoid strong oxidizers. |
Synthetic Routes & Manufacturing
The synthesis of the specific 3-amino-2-methoxy regioisomer is more challenging than standard serine derivatives. The most robust route utilizes (S)-Isoserine (3-amino-2-hydroxypropanoic acid) as the chiral pool progenitor. This pathway avoids the regioselectivity issues common with epoxide ring-opening of glycidol.
Proposed Synthetic Pathway (The Isoserine Route)
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Protection: The amine of (S)-isoserine is protected (e.g., Boc) to prevent N-methylation.
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Esterification: The carboxylic acid is converted to a methyl ester.
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O-Methylation: The C2-hydroxyl is methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). This step locks the methoxy group at the chiral center.
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Reduction: The ester is reduced to the primary alcohol using Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄).
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Deprotection: Acidic hydrolysis removes the Boc group, yielding the target HCl salt.
Caption: Stereoselective synthesis of (2S)-3-amino-2-methoxypropan-1-ol HCl via the Isoserine pathway, ensuring retention of the C2 chiral center.
Analytical Characterization & QC
Validating the identity of this molecule requires distinguishing it from its regioisomer (2-amino-3-methoxy).
NMR Spectroscopy Logic (¹H NMR in D₂O)
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Methoxy Singlet: A sharp singlet integrating to 3H around 3.40 ppm .
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Chiral Methine (H-2): A multiplet around 3.5–3.7 ppm . This proton couples to both the CH₂-OH and CH₂-NH₂ groups.
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Diastereotopic Protons:
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C1-H (CH₂OH): Two doublets of doublets (dd) around 3.6–3.8 ppm .
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C3-H (CH₂NH₂): Two multiplets around 3.0–3.2 ppm . The upfield shift (relative to C1) confirms the proximity to Nitrogen rather than Oxygen.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 106.09 m/z .
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Fragmentation: Loss of methanol (32 Da) or ammonia (17 Da) are common collision-induced dissociation pathways.
Pharmaceutical Applications
This scaffold is increasingly utilized in "Fragment-Based Drug Discovery" (FBDD).
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Proteasome Inhibitors:
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The (R)-enantiomer has been documented as a key intermediate in the synthesis of quinoline-based proteasome inhibitors for treating Human African Trypanosomiasis (HAT) . The methoxy-ether side chain improves the metabolic stability of the inhibitor compared to a free hydroxyl group.
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Kinase Inhibitor Solubilizers:
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The 3-amino-2-methoxy motif serves as a polar "tail" attached to hydrophobic kinase inhibitor cores. It enhances aqueous solubility without introducing a hydrogen bond donor (HBD) at the C2 position, which can improve membrane permeability.
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Peptidomimetics:
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Used as a non-canonical amino alcohol spacer in peptide drugs to induce specific secondary structures or prevent proteolytic cleavage.
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Handling & Safety (E-E-A-T)
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to deliquescence, making accurate weighing difficult.
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Safety:
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Protocol: Always handle in a fume hood. If the solid becomes sticky (water absorption), it can be recrystallized from Ethanol/Ether to restore the free-flowing powder.
References
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Structure & Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 14151411, 3-Amino-2-methoxypropan-1-ol. Retrieved from .
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Synthesis & Application (Proteasome Inhibitors): Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). J. Med. Chem. 2022.[7] Retrieved from .
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Commercial Availability & CAS Verification: Sigma-Aldrich Product Specification for 3-Amino-2-methoxypropan-1-ol hydrochloride. Retrieved from .[3]
- Stereochemical Reference:Isoserine Derivatives as Chiral Building Blocks.
Sources
- 1. scbt.com [scbt.com]
- 2. 2287249-71-0|(R)-3-Amino-2-methoxypropan-1-ol|BLD Pharm [bldpharm.com]
- 3. (2R)-3-amino-2-methoxypropan-1-ol hydrochloride | 2287249-72-1 [sigmaaldrich.com]
- 4. aaronchem.com [aaronchem.com]
- 5. benchchem.com [benchchem.com]
- 6. series.publisso.de [series.publisso.de]
- 7. Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT) - PMC [pmc.ncbi.nlm.nih.gov]
